3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Overview
Description
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that features a benzothiazole moiety. Benzothiazoles are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . The reaction conditions often include the use of solvents like dioxane and catalysts to promote the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve high-yield reactions with short reaction times. These methods may utilize microwave irradiation or one-pot multicomponent reactions to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interfere with signaling pathways in cells. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
- 4-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
Uniqueness
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the nitro group and the benzothiazole moiety contributes to its distinct properties compared to other similar compounds .
Properties
IUPAC Name |
3-methyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3S/c1-13-6-11-18-19(12-13)29-22(24-18)15-7-9-16(10-8-15)23-21(26)17-5-3-4-14(2)20(17)25(27)28/h3-12H,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBPZYJERBUVQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC=CC(=C4[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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